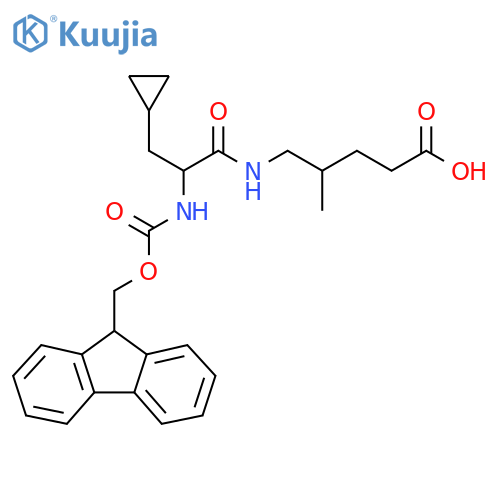Cas no 2171753-47-0 (5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)
5-3-シクロプロピル-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパンアミド-4-メチルペンタン酸は、保護されたアミノ酸誘導体であり、特にペプチド合成において重要な中間体として利用されます。この化合物は、9-フルオレニルメトキシカルボニル(Fmoc)保護基を有しており、固相ペプチド合成(SPPS)においてアミノ基の保護に優れた特性を示します。Fmoc基は穏やかな塩基条件下で脱保護可能であり、他の官能基との互換性が高いため、複雑なペプチド鎖の構築に適しています。また、シクロプロピル基と分枝鎖構造を併せ持つことで、立体障害を考慮した分子設計が可能となります。この化合物は高純度で合成され、ペプチド研究や医薬品開発における信頼性の高い試薬としての役割を果たします。

2171753-47-0 structure
商品名:5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid
5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid
- 2171753-47-0
- EN300-1508321
- 5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
-
- インチ: 1S/C27H32N2O5/c1-17(10-13-25(30)31)15-28-26(32)24(14-18-11-12-18)29-27(33)34-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23-24H,10-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: VLPYOYOEBXMFKX-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 702
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 105Ų
5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1508321-2.5g |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1508321-50mg |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1508321-0.5g |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1508321-1000mg |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1508321-100mg |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1508321-10.0g |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1508321-10000mg |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1508321-0.25g |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1508321-500mg |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1508321-5.0g |
5-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171753-47-0 | 5g |
$9769.0 | 2023-06-05 |
5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
2171753-47-0 (5-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
